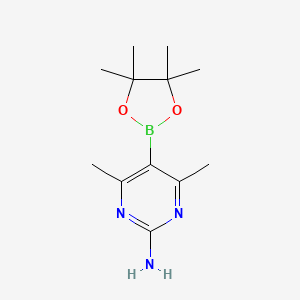![molecular formula C14H17N3O3 B2593338 4-硝基苯基-1-(3Z)-3-[(二甲氨基)亚甲基]哌啶-4-酮 CAS No. 338757-98-5](/img/structure/B2593338.png)
4-硝基苯基-1-(3Z)-3-[(二甲氨基)亚甲基]哌啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a complex organic compound with a unique structure that includes a piperidinone ring substituted with a dimethylamino group and a nitrophenyl group
科学研究应用
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with piperidin-4-one in the presence of a dimethylamine source. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted piperidinones.
作用机制
The mechanism by which (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one exerts its effects involves interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting or activating them. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent used in similar applications.
Benzylamine: An organic compound used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODAQSMWHJFKB-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)



![N-(4-fluorophenyl)-3-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2593267.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)

![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2593275.png)

![2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2593278.png)
